1-(4-Chloro-3,5-difluorophenyl)ethanone

Description

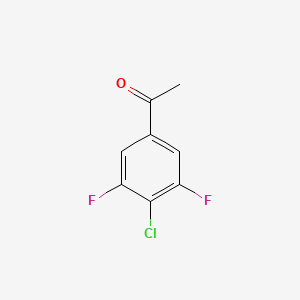

Structure

2D Structure

Properties

IUPAC Name |

1-(4-chloro-3,5-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c1-4(12)5-2-6(10)8(9)7(11)3-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJDTCARHAMWIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Synthesis Approaches

Direct Halogenation and Acetylation of Fluorophenyl Precursors

One common route to synthesize 1-(4-chloro-3,5-difluorophenyl)ethanone involves selective halogenation followed by Friedel-Crafts acylation or other acetylation methods on appropriately substituted fluorophenyl rings. Although specific detailed procedures for this exact compound are scarce in open literature, related syntheses of halogenated difluorophenyl ethanones provide a framework:

- Halogenation : Introduction of chlorine at the para position relative to the acetyl group on the difluorophenyl ring is typically achieved using electrophilic chlorination reagents under controlled conditions to avoid over-chlorination or substitution at undesired positions.

- Acetylation : Friedel-Crafts acetylation using acetyl chloride or acetic anhydride in the presence of Lewis acids (e.g., AlCl3) is a classical method to introduce the ethanone moiety onto the aromatic ring.

Sodium Hydride-Mediated Alkylation (Patent Example)

A patent describing synthesis methods for related difluorophenyl ethanones (e.g., 1-(4-chloro-2,5-difluorophenyl)ethanone) outlines the use of sodium hydride as a base in alkylation reactions to prepare key intermediates. The process involves:

- Reacting 1-(4-chloro-2,5-difluorophenyl)ethanone (0.2 mol scale) with sodium hydride in ethanol solvent.

- Subsequent reaction with carbon disulfide and iodoethane at 30–35°C with controlled addition over 1 hour.

- Workup includes vacuum distillation to reclaim ethanol, pH adjustment, extraction with dichloromethane, and concentration to yield the target compound with high purity and yield (~95%).

| Parameter | Condition/Value |

|---|---|

| Reactant | 1-(4-chloro-2,5-difluorophenyl)ethanone (0.2 mol) |

| Base | Sodium hydride (0.3–0.6 mol) |

| Solvent | Ethanol (400 mL) |

| Reagents | Carbon disulfide (0.22 mol), Iodoethane (0.37 mol) |

| Temperature | 30–35°C |

| Reaction time | 3 hours after addition |

| Yield | 95% (orange-red liquid product) |

This method highlights the importance of precise stoichiometry and temperature control for high-yield synthesis of halogenated difluorophenyl ethanones.

Biocatalytic Reduction of this compound Derivatives

While direct preparation of this compound is mainly chemical, its conversion to chiral alcohol derivatives such as 1-(4-chloro-3,5-difluorophenyl)ethanol is extensively studied using enzymatic methods. These studies provide insight into the substrate preparation and handling.

Enzymatic Reduction Using Ketoreductases

- Ketoreductases (KREDs) have been employed to reduce 2-chloro-1-(3,4-difluorophenyl)ethanone to the corresponding chiral alcohol with high enantiomeric excess (>99.9% ee) and near-quantitative conversion at high substrate concentrations (up to 500 g/L).

- The process is environmentally friendly, offering high space-time yields (~145.8 mmol/L/h).

- This approach, although focused on the alcohol derivative, implies the availability of the ketone substrate through efficient chemical synthesis.

Short-Chain Dehydrogenase from Paraburkholderia phymatum

- A novel NADH-dependent short-chain dehydrogenase, PpKR8, was identified with excellent enantioselectivity and activity for the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone.

- Coexpression with glucose dehydrogenase in E. coli enabled complete conversion of substrate at high concentrations (300 g/L) with 99.9% enantiomeric excess.

- The method demonstrated a high space-time yield (728 g/(L day)) and broad substrate specificity, highlighting its industrial potential.

Catalytic Hydrogenation and Reduction Methods

Metal-Catalyzed Reduction Using Rhodium or Iridium Catalysts

A patent describes a method for preparing chiral chlorohydroxyphenyl ethanols via catalytic hydrogenation of chlorodifluorophenyl ethanones:

- Catalysts based on Rh or Ir complexes with halogen ligands (Cl, Br, I) are used.

- Hydrogen donors include formic acid, triethylamine-formic acid mixtures, or metal formates (Na, Li, K).

- The reaction proceeds in toluene under reflux with controlled addition of hydrogen donors, followed by workup and purification to yield optically pure products.

- This method is adaptable for preparing various halogenated fluorophenyl ethanones and their alcohol derivatives.

Comparative Summary of Preparation Methods

| Method Type | Key Features | Advantages | Limitations |

|---|---|---|---|

| Chemical Halogenation & Acetylation | Classical electrophilic substitution and Friedel-Crafts acetylation | Straightforward, scalable | Requires careful control to avoid over-substitution |

| Sodium Hydride-Mediated Alkylation | Base-promoted alkylation with carbon disulfide and iodoethane | High yield (95%), well-defined conditions | Requires handling of reactive hydride and toxic reagents |

| Enzymatic Ketoreductase Reduction | Biocatalytic reduction of ketone to chiral alcohol | High enantioselectivity, green process | Requires enzyme availability and optimization |

| Metal-Catalyzed Hydrogenation | Rh/Ir catalysts with formic acid-based hydrogen donors | High optical purity, mild conditions | Catalyst cost and sensitivity |

Research Data Table: Example Reaction Conditions and Yields

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3,5-difluorophenyl)ethanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chloro-3,5-difluorophenyl)ethanone has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3,5-difluorophenyl)ethanone depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation to yield measurable products. In pharmaceutical research, its mechanism involves interaction with molecular targets such as enzymes or receptors, leading to desired therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Key Observations:

- Halogen Effects: Replacing Cl with Br at the 4-position (as in the bromo analog) increases molecular weight by ~25% and may reduce nucleophilic aromatic substitution (SNAr) rates due to steric hindrance .

- Electron-Withdrawing Groups: The trifluoromethyl (CF₃) group in 1-[3,5-Difluoro-4-(trifluoromethyl)phenyl]ethanone enhances electrophilicity and lipophilicity, making it suitable for blood-brain barrier penetration in CNS drug development .

- Hydroxyl Group Impact: The hydroxyl substituent in 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone introduces hydrogen-bonding capability, improving solubility but reducing stability under acidic conditions .

Physicochemical Properties

Table 3: Thermal and Spectral Data

Notable Trends:

- Methoxy groups (e.g., in 1-(3-Chloro-6-hydroxy-2,5-dimethoxyphenyl)ethanone) shield the aromatic ring, raising melting points via crystallinity .

- Hydroxyl substituents broaden IR carbonyl stretches due to hydrogen bonding .

Biological Activity

1-(4-Chloro-3,5-difluorophenyl)ethanone is an organic compound with significant implications in medicinal chemistry. Its unique structural features, including the presence of halogen substituents, enhance its biological activity and reactivity. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C₈H₅ClF₂O

- Molecular Weight: 192.57 g/mol

- Structure: The compound consists of a phenyl ring substituted with chlorine and difluoromethyl groups, contributing to its lipophilicity and biological interactions.

Biological Activity Overview

This compound has been studied for its role as a substrate in various biochemical pathways and its potential as a lead compound in drug development. Notably, it serves as an intermediate in the synthesis of (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol (S-CFPL), which is relevant for the anti-platelet drug Ticagrelor.

Research indicates that the compound interacts with specific enzymes and metabolic pathways:

- Enzyme Interactions: The enzyme ChKRED20, a short-chain reductase/dehydrogenase (SDR), has been identified as a key player in the bioreductive production of S-CFPL. Mutant variants of this enzyme have shown significantly enhanced activity, with specific activities reaching up to 178 μmol/min/mg.

- Metabolic Pathways: Interaction studies suggest that this compound may influence various metabolic pathways, enhancing its efficacy and selectivity in biological systems.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Synthesis and Yield Studies:

- A study demonstrated that using mutant ChKRED20 led to a complete conversion of substrate at high concentrations within hours, achieving an isolated yield of 95% for S-CFPL.

- Comparative Activity:

- When compared to similar compounds, such as 1-(4-Chlorophenyl)ethanone and 2-Chloroacetophenone, this compound exhibited enhanced reactivity due to its unique substitution pattern.

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Chlorophenyl)ethanone | Chlorine substituent on phenyl | Simpler structure; less fluorination |

| 1-(3,5-Difluorophenyl)ethanone | Difluorination without chlorine | Lacks chlorine; different biological activity |

| 2-Chloroacetophenone | Chlorine at different position | Different substitution pattern; varied reactivity |

| This compound | Chlorine and difluoro substituents | Increased lipophilicity; potential for enhanced interactions |

Q & A

Q. What are the established synthetic routes for 1-(4-chloro-3,5-difluorophenyl)ethanone, and what are their mechanistic considerations?

The primary synthesis involves Friedel-Crafts acylation or Williamson ether-like reactions (adapted for ketones). For example, halogenated aromatic precursors (e.g., 4-chloro-3,5-difluorobenzene) can react with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) to introduce the acetyl group. Mechanistically, this proceeds via electrophilic substitution, where the electron-deficient aromatic ring (due to Cl and F substituents) directs the acetyl group to the para position. Side reactions like over-acylation or halogen displacement require careful control of stoichiometry and temperature .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., Cl and F substituents at positions 3,4,5) and acetyl group integration .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₈H₅ClF₂O, MW 190.58) and isotopic patterns from Cl/F .

- X-ray Crystallography : For unambiguous confirmation of crystal packing and bond angles, as demonstrated in structurally related halogenated ethanones .

Advanced Research Questions

Q. What strategies optimize the yield of this compound under challenging reaction conditions?

- Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance electrophilic reactivity while minimizing side reactions.

- Catalyst Screening : Lewis acids like FeCl₃ may reduce decomposition compared to AlCl₃ in moisture-sensitive reactions .

- Temperature Control : Low temperatures (0–5°C) suppress polyacylation, as observed in analogous halogenated acetophenones .

Q. How does the electronic environment of the aromatic ring influence reactivity in downstream applications?

The electron-withdrawing Cl and F groups deactivate the ring, making it resistant to electrophilic attacks but amenable to nucleophilic substitution. This property is exploited in:

Q. What analytical challenges arise when resolving spectral data contradictions for this compound?

- Overlapping Peaks in NMR : Fluorine coupling (²J and ³J) can complicate ¹H NMR interpretation. Use ¹⁹F NMR or 2D-COSY to decouple signals .

- Mass Fragmentation Ambiguity : Isotopic peaks from Cl (M+2) and F (M+1) require deconvolution algorithms to distinguish from impurities .

Applications in Mechanistic Studies

Q. How is this compound used to study reaction mechanisms in organofluorine chemistry?

- Kinetic Isotope Effects (KIEs) : Fluorine’s strong inductive effect stabilizes transition states in SNAr reactions, measured via ¹⁸O/¹⁶O isotopic labeling .

- Computational Modeling : DFT calculations predict regioselectivity in cross-coupling reactions, validated experimentally via Hammett plots .

Contradictions and Resolutions in Literature

- Spectral Data Variability : Discrepancies in reported IR carbonyl stretches (1680–1720 cm⁻¹) may arise from solvent polarity or crystallinity. Use standardized solvent systems (e.g., CCl₄) for comparisons .

- Synthetic Yields : Yields range from 45–78% due to competing halogen exchange. Optimize by pre-complexing the aromatic substrate with the catalyst .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.